molecular formula C16H14N4OS B12245507 2-{[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]sulfanyl}pyridine-3-carbonitrile

2-{[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]sulfanyl}pyridine-3-carbonitrile

Cat. No.: B12245507
M. Wt: 310.4 g/mol
InChI Key: ZXQQXKYPWOXAGL-UHFFFAOYSA-N
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Description

2-{[3-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)propyl]sulfanyl}pyridine-3-carbonitrile is a complex organic compound featuring a benzodiazole moiety linked to a pyridine ring via a sulfanyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)propyl]sulfanyl}pyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of the benzodiazole intermediate, which is then reacted with a suitable pyridine derivative under controlled conditions. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to scale up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

2-{[3-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)propyl]sulfanyl}pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

2-{[3-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)propyl]sulfanyl}pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[3-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)propyl]sulfanyl}pyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[3-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)propyl]sulfanyl}pyridine-3-carbonitrile is unique due to its combination of a benzodiazole and pyridine moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .

Properties

Molecular Formula

C16H14N4OS

Molecular Weight

310.4 g/mol

IUPAC Name

2-[3-(2-oxo-3H-benzimidazol-1-yl)propylsulfanyl]pyridine-3-carbonitrile

InChI

InChI=1S/C16H14N4OS/c17-11-12-5-3-8-18-15(12)22-10-4-9-20-14-7-2-1-6-13(14)19-16(20)21/h1-3,5-8H,4,9-10H2,(H,19,21)

InChI Key

ZXQQXKYPWOXAGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)N2CCCSC3=C(C=CC=N3)C#N

Origin of Product

United States

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